

Application Note: Comprehensive Profiling of Sulfonamide Off-Target Liabilities

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Compound of Interest

Compound Name: [2-(Methoxymethyl)phenyl]methanesulfonamide

CAS No.: 1463608-44-7

Cat. No.: B1425797

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Executive Summary & Mechanistic Rationale

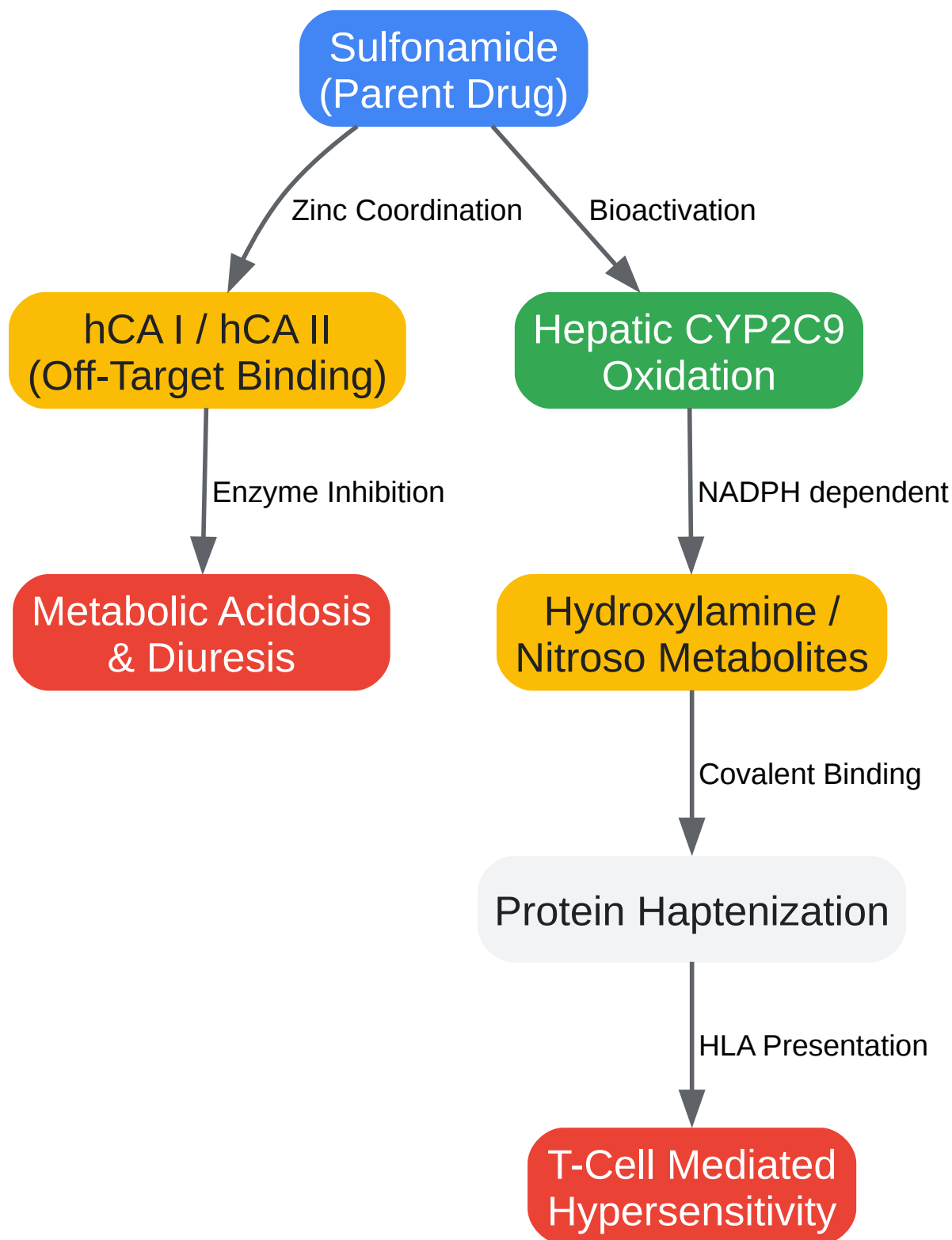
Sulfonamides represent a highly versatile pharmacophore utilized across diverse therapeutic areas, including antimicrobials (targeting bacterial dihydropteroate synthase), diuretics, and targeted anti-cancer agents. However, the clinical translation of novel sulfonamide derivatives is frequently hindered by two distinct, structurally mediated off-target liabilities:

- **Metalloenzyme Cross-Reactivity (Carbonic Anhydrase Inhibition):** The primary unsubstituted sulfonamide moiety ($-\text{SO}_2\text{NH}_2$) acts as a potent zinc-binding group (ZBG). In human physiology, this moiety can non-selectively coordinate with the active-site zinc ion (Zn^{2+}) of ubiquitous Carbonic Anhydrase (CA) isoforms, particularly cytosolic hCA I and hCA II. This off-target binding displaces the catalytic hydroxide ion, halting the reversible hydration of carbon dioxide and leading to adverse effects such as metabolic acidosis and altered diuresis[1][2].

- Immune-Mediated Hypersensitivity (CYP-Mediated Bioactivation): Arylamine sulfonamides (e.g., sulfamethoxazole) are prone to hepatic oxidation. Cytochrome P450 2C9 (CYP2C9) metabolizes the arylamine into a highly reactive hydroxylamine (SMX-NOH), which auto-oxidizes into a nitroso intermediate (SMX-NO). These electrophilic species covalently bind to cellular proteins (hapttenization), generating neoantigens that are presented by HLA molecules to trigger severe T-cell-mediated hypersensitivity reactions, such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)[3][4].

To ensure a self-validating screening system during early drug development, this guide details a dual-assay protocol designed to isolate and quantify both off-target mechanisms independently.

Pathway Visualization



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Fig 1. Divergent off-target pathways of sulfonamides: CA inhibition and CYP2C9-mediated hapteneization.

Protocol 1: Stopped-Flow CO₂ Hydration Assay for hCA Isoform Selectivity

Causality Focus: Traditional end-point enzymatic assays fail to capture the rapid, sub-second kinetics of CA-catalyzed CO₂ hydration. Stopped-flow spectrophotometry resolves this by providing real-time kinetic data. The assay monitors the pH-dependent color shift of a phenol red indicator. Crucially, the inclusion of 20 mM Na₂SO₄ in the buffer maintains a constant ionic strength, which is strictly required to prevent artifactual shifts in both the enzyme's conformational stability and the indicator's pK_a during rapid mixing[1][5].

Materials

- Recombinant human CA isoforms (hCA I, hCA II).
- Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
- Indicator: 0.2 mM Phenol Red.
- Substrate: CO₂-saturated ultra-pure water (prepared by bubbling CO₂ gas for 30 mins at 20°C).
- Equipment: Applied Photophysics stopped-flow instrument.

Step-by-Step Methodology

- **Compound Preparation:** Dissolve the sulfonamide test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer. Note: Final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation.
- **Equilibration (Critical Step):** Mix the recombinant hCA enzyme (target final concentration: 10–50 nM) with the diluted sulfonamide and phenol red indicator. Incubate this mixture for exactly 15 minutes at 20°C. This pre-incubation is biologically necessary to allow the sulfonamide anion to fully displace the zinc-bound water/hydroxide ion in the deep catalytic cleft, establishing true thermodynamic binding equilibrium[1].

- Stopped-Flow Execution: Load the enzyme-inhibitor-indicator solution into Syringe 1 and the CO₂-saturated water into Syringe 2. Rapidly inject and mix the solutions in a 1:1 volume ratio within the instrument's mixing chamber.
- Kinetic Readout: Monitor the absorbance decay at 557 nm (the specific absorbance maximum for the basic form of phenol red) over a 10-second acquisition window.
- Data Analysis: Calculate the initial velocity of the pH drop. Determine the inhibition constant (K_i) by fitting the initial rates against inhibitor concentrations using non-linear regression (Cheng-Prusoff model).

Protocol 2: In Vitro Lymphocyte Toxicity Assay (LTA) for Reactive Metabolite Screening

Causality Focus: Direct application of parent sulfonamides to human peripheral blood mononuclear cells (PBMCs) rarely induces cytotoxicity because lymphocytes lack sufficient endogenous CYP2C9 expression to bioactivate the drug. To accurately model hepatic bioactivation in vitro, this protocol utilizes recombinant human CYP2C9 (rhCYP2C9) and an exogenous NADPH regenerating system to generate the reactive SMX-NO haptens before and during PBMC exposure[3].



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Fig 2. Step-by-step workflow for the In Vitro Lymphocyte Toxicity Assay (LTA).

Materials

- Freshly isolated human PBMCs (via Ficoll-Paque density gradient).
- rhCYP2C9 supersomes and NADPH regenerating system (NADP⁺ , Glucose-6-phosphate, G6P dehydrogenase).
- Viability Dyes: YO-PRO-1 (early apoptosis indicator) and Propidium Iodide (PI, necrosis indicator).

Step-by-Step Methodology

- **Metabolite Generation:** In a 96-well plate, combine 100µM of the sulfonamide test compound with 50 pmol/mL rhCYP2C9 and the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4). Incubate at 37°C for 60 minutes. This step forces the formation of the electrophilic hydroxylamine and nitroso metabolites[3].
- **PBMC Co-Culture:** Add 2×10⁵ human PBMCs to each well. Culture the cells in RPMI-1640 media supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere for 18–24 hours. **Causality:** A minimum 18-hour window is required for the reactive metabolites to covalently bind to cell surface proteins, cross-link receptors, and initiate the intracellular apoptotic cascade.
- **Fluorescent Staining:** Harvest the cells by gentle pipetting and wash twice with cold PBS. Resuspend the cell pellet in 200µL of binding buffer containing 0.1µM YO-PRO-1 and 1.5µM PI. Incubate in the dark on ice for 20 minutes.
- **Flow Cytometry Analysis:** Analyze the samples using a flow cytometer. Gate strictly on the lymphocyte population using Forward Scatter (FSC) and Side Scatter (SSC). Calculate the percentage of specific cytotoxicity by quantifying the YO-PRO-1 positive (apoptotic) population in drug-treated wells relative to vehicle-only controls.

Data Presentation: Expected Off-Target Profiling Outcomes

To effectively triage compounds during lead optimization, quantitative data from both protocols should be aggregated. The table below illustrates a standardized matrix for comparing off-

target liabilities of reference and novel sulfonamides.

Compound Class	Primary Target	hCA I Ki (nM)	hCA II Ki (nM)	CYP2C9	
				LTA Cytotoxicity (%)	Liability Profile
Acetazolamide	Carbonic Anhydrase	250±15	12±2	<5%	High CA cross-reactivity; Low immunogenicity.
Sulfamethoxazole	Bacterial DHPS	>10,000	>10,000	>45%	Low CA cross-reactivity; High immunogenicity.
Celecoxib	Human COX-2	>50,000	21,000±800	<5%	Favorable profile; minimal off-target effects.
Novel Lead "X"	Target of Interest	Protocol 1 Output	Protocol 1 Output	Protocol 2 Output	Determined via empirical screening.

Table 1. Representative off-target liability matrix for sulfonamide derivatives.

References

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